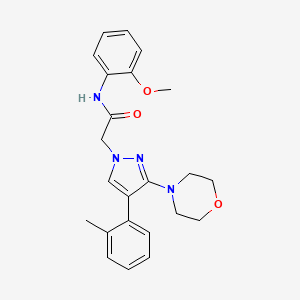

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Description

N-(2-Methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a pyrazole-acetamide hybrid with a 2-methoxyphenyl substituent, a morpholino group, and an o-tolyl (2-methylphenyl) moiety. The morpholino group enhances solubility and hydrogen-bonding capacity, while the o-tolyl and methoxyphenyl groups may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-17-7-3-4-8-18(17)19-15-27(25-23(19)26-11-13-30-14-12-26)16-22(28)24-20-9-5-6-10-21(20)29-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRBVQYQRMRXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions. This step often involves the reaction of the pyrazole intermediate with morpholine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Attachment of the Methoxyphenyl and o-Tolyl Groups: The final steps involve the introduction of the methoxyphenyl and o-tolyl groups through electrophilic aromatic substitution reactions. These reactions typically require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under controlled temperatures to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid in sulfuric acid.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Chemical Biology: The compound serves as a probe to study biochemical pathways and molecular mechanisms in cells.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and heterocyclic core critically influence melting points, solubility, and synthetic yields. A comparison with analogs from is summarized below:

Pharmacological Activity Trends

- Anticancer Activity: Compound 39 (), which shares the N-(2-methoxyphenyl) group, showed potent activity against HCT-1, MCF-7, and PC-3 cell lines.

- Antimicrobial Potential: Pyrazole-imidazole hybrids (e.g., 7q–7t, ) exhibit antimicrobial properties. The target compound’s o-tolyl group may enhance membrane permeability compared to acetyl or nitro substituents .

Structural Modifications and Bioactivity

- Benzothiazole vs. Pyrazole Cores : Compound 8 () uses a benzothiazole core instead of pyrazole. Benzothiazoles are associated with antitumor activity, but pyrazoles may offer better metabolic stability due to reduced ring strain .

- Sulfonyl vs. Acetamide Linkers : Compound 39 () employs a sulfonyl linker, which may increase acidity and binding affinity compared to the target compound’s acetamide linker .

Biological Activity

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the biological activity of this compound, including its antimicrobial, anticancer, and other relevant pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C_{19}H_{24}N_{4}O_{2}

- Molecular Weight : 336.42 g/mol

The presence of a morpholino group and a pyrazole ring contributes to its unique interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to pyrazole compounds, including the target compound.

In Vitro Studies

In vitro evaluations have shown that certain pyrazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported:

- Minimum Inhibitory Concentration (MIC) values for active derivatives ranging from 0.22 to 0.25 μg/mL against tested pathogens like Staphylococcus aureus and Escherichia coli .

The compound's ability to inhibit biofilm formation was also noted, which is critical in treating chronic infections.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Cytotoxicity Studies

In studies involving HepG2 cells (a liver cancer cell line), related compounds exhibited potent cytotoxicity:

- IC50 values were found to be as low as 0.62 μM , indicating strong growth inhibition compared to standard treatments .

Mechanistic Insights

Mechanistic investigations have revealed that these compounds may induce apoptosis in cancer cells through various pathways, including:

- G2/M cell cycle arrest

- Induction of early-stage apoptosis

- Inhibition of key signaling pathways such as IGF1R .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on HepG2 Cells : The compound demonstrated significant cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics.

- Synergistic Effects : When combined with existing antibiotics like ciprofloxacin, the compound showed enhanced efficacy against resistant bacterial strains, suggesting potential for use in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.